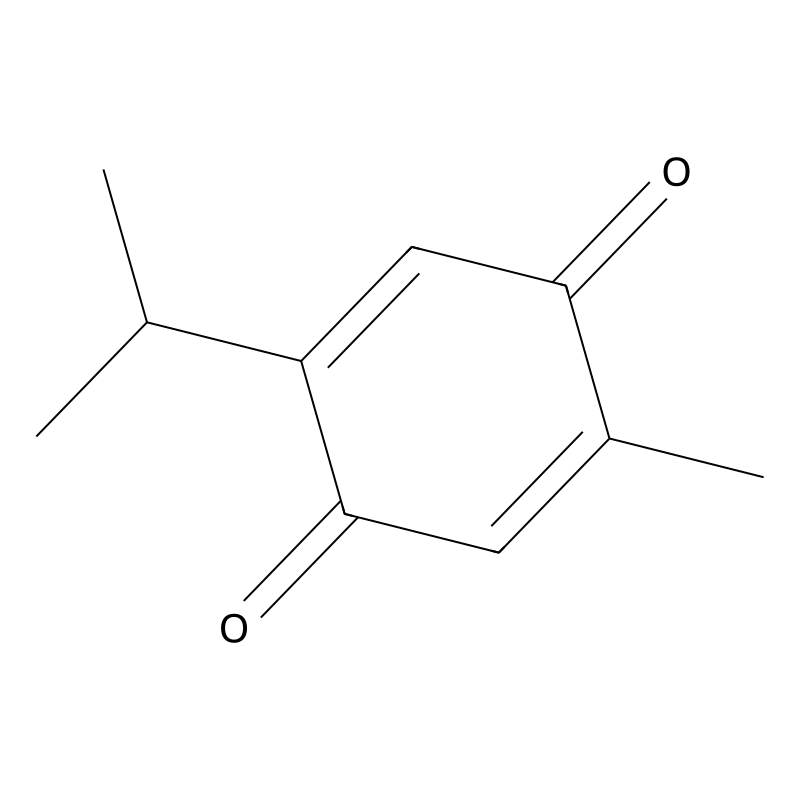

Thymoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is the primary bioactive monoterpene diketone isolated from Nigella sativa [1]. In commercial and research procurement, it serves as a critical analytical standard, a highly regioselective Michael acceptor for semi-synthetic quinone libraries, and a lead active pharmaceutical ingredient (API) in preclinical oncology formulations [2]. Its unique steric profile—featuring both methyl and isopropyl substitutions on the quinone ring—dictates its distinct redox cycling behavior, lipophilicity (LogP ~2.54), and controlled reactivity compared to unsubstituted benzoquinones[1].

Replacing Thymoquinone with simpler quinones (like 1,4-benzoquinone) or its reduced precursor (thymol) fundamentally alters both synthetic and biological outcomes. Unsubstituted benzoquinones lack the steric hindrance provided by Thymoquinone's isopropyl and methyl groups, leading to uncontrolled, non-regioselective Michael additions and significantly higher off-target cellular toxicity [1]. Conversely, substituting with its dimerized form (dithymoquinone) drastically reduces target efficacy, as the dimer exhibits substantially lower cytotoxicity in standard breast cancer models [2]. Furthermore, Thymoquinone's specific lipophilicity profile requires targeted lipid-based or co-solvent formulation strategies that cannot be directly translated from more hydrophilic analogs[1].

Comparative Cytotoxicity in MCF-7 Breast Cancer Models

In comparative viability assays against the MCF-7 breast cancer cell line, monomeric Thymoquinone demonstrates significantly higher antiproliferative potency than its dimerized form, Dithymoquinone (DTQ). Thymoquinone achieved an IC50 of 7.9 µg/mL, whereas DTQ required 28.1 µg/mL to achieve the same inhibitory effect [1]. This ~3.5-fold difference in potency highlights the necessity of procuring high-purity monomeric Thymoquinone for oncology models, as the presence of dimerized impurities can drastically skew dose-response curves [1].

| Evidence Dimension | IC50 in MCF-7 cells |

| Target Compound Data | 7.9 µg/mL |

| Comparator Or Baseline | Dithymoquinone (28.1 µg/mL) |

| Quantified Difference | ~3.5-fold higher potency for monomeric Thymoquinone |

| Conditions | WST-1 viability assay, MCF-7 cell line |

Procuring high-purity monomeric Thymoquinone is critical for reproducible in vitro oncology assays, as dimerized analogs or impurities significantly reduce apparent efficacy.

Aqueous Solubility and Lipid Formulation Requirements

Thymoquinone exhibits an extremely high lipophilicity with a measured LogP of 2.54 and an aqueous solubility restricted to 549–669 µg/mL[1]. This contrasts sharply with more hydrophilic phenolic precursors or generic water-soluble antioxidants. Due to this poor gastrointestinal dissolution profile, raw Thymoquinone procurement for in vivo studies must be paired with lipid-polymer hybrid nanoparticles (LPHNPs) or specific co-solvents (e.g., PEG-400, Isopropanol) to achieve therapeutic bioavailability, achieving encapsulation efficiencies up to 85.4% in optimized lipid matrices[2].

| Evidence Dimension | Partition coefficient (LogP) and Aqueous Solubility |

| Target Compound Data | LogP 2.54; Aqueous solubility <1 mg/mL |

| Comparator Or Baseline | Hydrophilic phenolic antioxidants (LogP < 1) |

| Quantified Difference | Highly restricted aqueous dissolution requiring nanocarrier encapsulation |

| Conditions | Octanol-water partition (37 °C, pH 7.4) and LPHNP formulation |

Buyers must anticipate the need for advanced lipid-based delivery systems or specific organic co-solvents when translating Thymoquinone from in vitro assays to in vivo models.

Regioselective Michael Acceptor for Semi-Synthesis

Unlike unsubstituted 1,4-benzoquinone, which readily undergoes multiple, non-selective nucleophilic attacks, Thymoquinone's C2-isopropyl and C5-methyl groups provide critical steric hindrance [1]. This structural feature restricts Michael additions predominantly to the less hindered positions. This controlled reactivity makes Thymoquinone a superior starting material for the synthesis of targeted aza- or thio-substituted quinone libraries, preventing the complex, low-yield poly-substituted mixtures typical of generic benzoquinone precursors [2].

| Evidence Dimension | Nucleophilic addition regioselectivity |

| Target Compound Data | Highly regioselective mono-addition due to steric bulk |

| Comparator Or Baseline | 1,4-benzoquinone (non-selective poly-addition) |

| Quantified Difference | Prevention of poly-substituted byproducts, higher yield of specific adducts |

| Conditions | Thio-/Aza-Michael addition reactions |

For synthetic chemists, Thymoquinone's steric profile ensures higher yields and easier purification of novel quinone derivatives compared to using unhindered benzoquinones.

Redox Potential and Aqueous-Organic Stability

Cyclic voltammetry studies demonstrate that the alkyl substitutions on Thymoquinone lower its reduction potential compared to unsubstituted 1,4-benzoquinone, allowing it to act as a controlled pro-oxidant [1]. Furthermore, Thymoquinone maintains its initial concentration for over 96 hours when stored in the dark in aqueous-organic co-solvents (such as 1:1 ethanol-water), whereas simpler benzoquinones undergo rapid degradation or spontaneous dimerization under similar conditions [2]. This stability is crucial for long-term assay reproducibility.

| Evidence Dimension | Electrochemical reduction potential and solution stability |

| Target Compound Data | Stable >96h in dark 1:1 ethanol-water |

| Comparator Or Baseline | 1,4-benzoquinone (rapid degradation/uncontrolled redox cycling) |

| Quantified Difference | Enhanced long-term stability and targeted ROS generation |

| Conditions | Cyclic voltammetry and HPLC stability tracking in aqueous/organic mixtures |

The specific redox tuning and solution stability of Thymoquinone make it a more reliable, reproducible candidate for developing redox-active therapeutics than generic, highly reactive quinones.

Preclinical Oncology Formulation Development

Due to its specific IC50 profile against MCF-7 and MDA-MB-231 lines, combined with its high LogP (2.54), Thymoquinone is the preferred API for developing and benchmarking lipid-polymer hybrid nanoparticles (LPHNPs) targeting breast cancer [1].

Semi-Synthetic Quinone Library Generation

Thymoquinone's sterically hindered structure makes it an ideal, regioselective Michael acceptor for synthesizing novel aza- and thio-substituted quinone derivatives, avoiding the poly-substitution purification bottlenecks associated with 1,4-benzoquinone [2].

Redox-Active Assay Standardization

Because of its tuned reduction potential and proven >96-hour stability in aqueous-organic co-solvents, high-purity Thymoquinone serves as a reliable benchmark compound in cellular ROS generation and cyclic voltammetry assays[3].

References

- [1] MDPI. Harnessing Lipid Polymer Hybrid Nanoparticles for Enhanced Oral Bioavailability of Thymoquinone: In Vitro and In Vivo Assessments.

- [2] MDPI. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product.

- [3] MDPI. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.20

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Irritant

Other CAS

490-91-5

Wikipedia

General Manufacturing Information

Dates

2. Farkhondeh T, Samarghandian S, Borji A (September 2017). "An overview on cardioprotective and anti-diabetic effects of thymoquinone". Asian Pacific Journal of Tropical Medicine. 10 (9): 849–854. doi:10.1016/j.apjtm.2017.08.020. PMID 29080612.

3. Leong, Xin-Fang; Choy, Ker Woon; Alias, Aspalilah (2021-12-15). "Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review". Frontiers in Pharmacology. 12: 758929. doi:10.3389/fphar.2021.758929. ISSN 1663-9812. PMC 8715035. PMID 34975474.

4. Ali, Md Yousuf; Akter, Zakia; Mei, Zhiqiang; Zheng, Meiling; Tania, Mousumi; Khan, Md Asaduzzaman (February 2021). "Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms". Biomedicine & Pharmacotherapy. 134: 111157. doi:10.1016/j.biopha.2020.111157. ISSN 1950-6007. PMID 33370631. S2CID 229714190.

Explore Compound Types